molecular formula C6H8N2OS B1418091 6-Methyl-2-(methylthio)pyrimidin-4-ol CAS No. 6328-58-1

6-Methyl-2-(methylthio)pyrimidin-4-ol

Cat. No. B1418091
CAS RN: 6328-58-1
M. Wt: 156.21 g/mol
InChI Key: OCOHPSHRDKBGOZ-UHFFFAOYSA-N
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Description

“6-Methyl-2-(methylthio)pyrimidin-4-ol” is a chemical compound with the molecular formula C6H8N2OS . It is also known by other names such as “6-Methyl-2-methylsulfanyl-pyrimidin-4-ol” and "6-Methyl-2-methylthio-3H-pyrimidin-4-one" .


Synthesis Analysis

The synthesis of “6-Methyl-2-(methylthio)pyrimidin-4-ol” can be achieved through the reaction of 2-thiouracil with alkylating agents, such as dimethyl sulphate, diethyl sulphate, and benzyl chloride in the presence of potassium carbonate . Another study provides an overview of the chemistry and biological significance of pyrimido [4,5- d ]pyrimidine and pyrimido [5,4- d ]pyrimidine analogs as types of bicyclic [6 + 6] systems .


Molecular Structure Analysis

The molecular structure of “6-Methyl-2-(methylthio)pyrimidin-4-ol” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a methylthio group and a hydroxyl group .


Chemical Reactions Analysis

The reaction of “6-Methyl-2-(methylthio)pyrimidin-4-ol” under the conditions of the Vilsmeier–Haack reaction leads to the formation of nucleophilic substitution products of the hydroxyl group . The expected formylation products do not occur .


Physical And Chemical Properties Analysis

The compound has a melting point of 224-226°C and a predicted boiling point of 259.2±23.0 °C . Its density is predicted to be 1.30±0.1 g/cm3 . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Pyrimidine derivatives, including compounds related to 6-Methyl-2-(methylthio)pyrimidin-4-ol, have shown significant potential in medicinal chemistry. For instance, certain pyrimidine heterocycles have been synthesized and screened for their analgesic and anti-inflammatory activities. These compounds, characterized by methods such as Fourier-transform infrared spectroscopy and mass spectroscopy, exhibited improved biological activities based on the nature of their substituents (Muralidharan, S. James Raja, & Asha Deepti, 2019).

Chemical Synthesis and Chlorination

The synthesis and chlorination of pyrimidin-4-ols, including those with a 5-nitrogen functionality, have been a topic of study. For instance, the chlorination of 6-amino-2-methylthio-5-nitropyrimidin-4-ol resulted in the formation of a 6-chloro derivative, indicating the reactivity and potential for chemical modification of these compounds (Harnden & D. Hurst, 1990).

Biological Activities in Nucleosides

In the field of nucleoside analogs, 6-substituted and 2,6-disubstituted pyrrolo[2,3-d]pyrimidine 2'-deoxyribonucleosides have been prepared, showing activity against viruses and tumor cells. These compounds, synthesized through a stereospecific sodium salt glycosylation procedure, have demonstrated in vitro activity comparable to known antiviral drugs in some cases (H. Cottam, Z. Kazimierczuk, S. Geary, P. Mckernan, G. R. Revankar, & R. K. Robins, 1985).

Application in Fungicides

Derivatives of pyrimidin-4-ols have been synthesized with demonstrated fungicidal properties. These compounds, such as methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, highlight the versatility of pyrimidin-4-ol derivatives in developing agricultural chemicals (С. Тумкявичюс, А. Урбонас, & П. Вайнилавичюс, 2013).

Supramolecular Chemistry

The study of dimerization in supramolecular chemistry includes compounds like 6-Methyl-2-butylureidopyrimidone, which dimerizes through hydrogen bonding. This research demonstrates the application of pyrimidin-4-ol derivatives in understanding and harnessing molecular interactions, crucial for the development of new materials and molecular recognition processes (F. H. Beijer, R. Sijbesma, H. Kooijman, A. Spek, & E. W. Meijer, 1998).

Safety And Hazards

The compound is classified as harmful if swallowed and irritating to eyes, respiratory system, and skin . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-3-5(9)8-6(7-4)10-2/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOHPSHRDKBGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284570
Record name 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one
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Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(methylthio)pyrimidin-4-ol

CAS RN

6328-58-1
Record name 6328-58-1
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Synthesis routes and methods

Procedure details

To a solution of 2-methyl-2-thiopseudourea sulfate (Aldrich, 58.74 g, 0.422 mol) in water (1000 mL) were added sodium carbonate (81.44 g, 0.768 mol) and ethyl acetoacetate (50 g, 0.384 mol) at room temperature. The reaction mixture was stirred overnight. After neutralizing to pH=8, the solid was collected through filtration followed by drying under vacuum overnight to afford 6-methyl-2-(methylthio)pyrimidin-4(3H)-one (57.2 g, 95% yield) of product. 1H NMR (400 MHz, DMSO-d6): δ 12.47 (bs, 1H), 5.96 (bs, 1H), 2.47 (s, 3H), 2.17 (s, 3H).
Quantity
58.74 g
Type
reactant
Reaction Step One
Quantity
81.44 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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